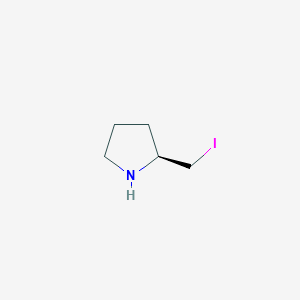

(S)-2-(iodomethyl)pyrrolidine hydroiodide

Description

Contextualization of Chiral Pyrrolidine (B122466) Derivatives in Synthetic Chemistry

Chiral pyrrolidine derivatives are a cornerstone of modern synthetic chemistry due to their prevalence in biologically active molecules and their efficacy as organocatalysts. The pyrrolidine nucleus, a five-membered saturated heterocycle containing a nitrogen atom, is a structural feature in numerous alkaloids, such as nicotine (B1678760) and hygrine, and is integral to the structure of the amino acid proline. wikipedia.orgmdpi.com This structural motif is also a key component in a wide range of pharmaceutical agents, including the ACE inhibitor Captopril, the antiviral drug Daclatasvir, and the antibiotic Anisomycin. mdpi.com

The development of asymmetric synthesis has further elevated the importance of chiral pyrrolidines. Derived from inexpensive and readily available chiral pool sources like L-proline, these compounds serve as powerful tools for controlling stereochemistry in chemical reactions. wikipedia.orgorganic-chemistry.org Since the pioneering work in organocatalysis, proline and its derivatives have been extensively studied, leading to the development of a vast library of catalysts that can promote various enantioselective transformations, such as aldol (B89426) and Michael reactions, with high efficiency and stereocontrol. organic-chemistry.orgnih.gov The rigid structure of the pyrrolidine ring helps to create a well-defined chiral environment, which is essential for effective stereochemical induction. organic-chemistry.org The continuous effort to modify the pyrrolidine scaffold has led to novel catalysts and synthetic building blocks with improved reactivity and selectivity, expanding their application in the synthesis of complex molecules. nih.gov

Historical Perspective on the Emergence of (S)-2-(iodomethyl)pyrrolidine Hydroiodide as a Synthetic Building Block

The emergence of this compound as a synthetic building block is intrinsically linked to the broader development of chemistry based on the amino acid L-proline. L-proline, an inexpensive and enantiomerically pure natural product, has long been recognized as a valuable starting material in chiral synthesis. google.com A key step in unlocking its potential was its reduction to the corresponding amino alcohol, (S)-prolinol, a reaction typically achieved using reducing agents like lithium aluminium hydride. mdpi.comwikipedia.org (S)-prolinol itself became a widely used chiral auxiliary, ligand, and catalyst in a variety of asymmetric reactions. wikipedia.org

The transformation of the hydroxyl group of (S)-prolinol into more reactive functional groups provided a pathway to a new class of chiral building blocks. The conversion to a halide, such as an iodide, was a logical progression. The iodomethyl group is an excellent leaving group in nucleophilic substitution (SN2) reactions, making the resulting compound, (S)-2-(iodomethyl)pyrrolidine, a highly effective electrophile for introducing the chiral (S)-CH2-pyrrolidine fragment. A common synthetic route to such iodo-derivatives involves a Finkelstein-type reaction, where a precursor like (S)-2-(chloromethyl)pyrrolidine undergoes halide exchange with an iodide salt, a process that preserves the stereochemistry at the chiral center. The preparation of the compound as a hydroiodide salt enhances its stability for storage and handling. This development provided synthetic chemists with a more reactive alternative to the corresponding chloro- or bromomethyl derivatives for constructing complex chiral molecules.

Significance of Stereochemistry in the Utility of this compound

The stereochemistry of this compound is fundamental to its utility in modern organic synthesis. The "(S)" designation refers to the specific three-dimensional arrangement of the atoms around the chiral center at the C-2 position of the pyrrolidine ring. This defined and fixed stereochemistry is crucial because the biological activity of many pharmaceutical compounds is highly dependent on their stereoisomeric form. acs.org By using an enantiomerically pure building block like this compound, chemists can ensure that the desired stereochemistry is incorporated into the target molecule from the outset, a strategy known as chiral pool synthesis.

The rigid, cyclic structure of the pyrrolidine ring, combined with the specific (S)-configuration, creates a distinct and predictable steric environment. organic-chemistry.org When this moiety is incorporated into a larger molecule, it can influence the stereochemical outcome of subsequent reactions at other sites within that molecule. Furthermore, in the context of catalysis, the precise spatial orientation of the iodomethyl group (or groups derived from it) is critical for its role in forming chiral ligands or organocatalysts. nih.gov These catalysts create a chiral pocket or environment that directs incoming reactants to approach in a specific orientation, leading to the preferential formation of one enantiomer of the product over the other. nih.govnih.gov The absolute configuration established by the (S)-stereocenter is therefore directly responsible for the enantioselectivity observed in the reactions it mediates or the specific bioactivity of the final products it helps to create.

Overview of Key Research Trajectories for this compound

Research involving this compound primarily focuses on its application as a versatile chiral electrophile for the construction of complex, enantiomerically pure molecules. The key to its utility lies in the reactivity of the carbon-iodine bond, which makes the iodomethyl group an excellent leaving group for nucleophilic substitution reactions.

One major research trajectory involves its use in the synthesis of pharmaceutical intermediates and analogs of natural products. rsc.org Chemists utilize this building block to introduce the chiral pyrrolidine motif via alkylation of various nucleophiles, such as amines, thiols, and carbanions. This strategy allows for the efficient and stereocontrolled assembly of core structures found in a range of biologically active compounds. For instance, pyrrolidine-based structures are integral to inhibitors of neuronal nitric oxide synthase and have been explored in the design of sphingolipid mimetics. nih.govrsc.org

A second significant area of research is its role as a precursor for the development of novel chiral ligands and organocatalysts. nih.gov The pyrrolidine nitrogen can be functionalized, and the iodomethyl group can be transformed into other functionalities to create sophisticated molecular scaffolds. These scaffolds can then be used to chelate metals for asymmetric catalysis or to act as organocatalysts for a variety of chemical transformations. nih.gov The modification of the pyrrolidine structure is a continuous effort aimed at optimizing catalyst efficiency and selectivity for increasingly complex synthetic challenges. nih.gov

The following table provides examples of synthetic transformations where this compound or its free base can be employed as a key starting material.

| Reaction Type | Nucleophile | Product Type | Significance |

|---|---|---|---|

| N-Alkylation | Primary/Secondary Amines (R-NH₂ / R₂NH) | Chiral Diamines | Precursors for ligands, catalysts, and biologically active compounds. |

| O-Alkylation | Alcohols/Phenols (R-OH / Ar-OH) | Chiral Amino Ethers | Intermediates in medicinal chemistry. |

| S-Alkylation | Thiols (R-SH) | Chiral Amino Thioethers | Building blocks for enzyme inhibitors and other pharmaceuticals. |

| C-Alkylation | Enolates, Organometallics | Substituted Pyrrolidines with C-C bond formation | Construction of complex carbon skeletons with stereocontrol. |

This table summarizes the principal applications of the title compound as a foundational building block in stereoselective synthesis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10IN |

|---|---|

Molecular Weight |

211.04 g/mol |

IUPAC Name |

(2S)-2-(iodomethyl)pyrrolidine |

InChI |

InChI=1S/C5H10IN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2/t5-/m0/s1 |

InChI Key |

XTELWMVGYJJQNY-YFKPBYRVSA-N |

Isomeric SMILES |

C1C[C@H](NC1)CI |

Canonical SMILES |

C1CC(NC1)CI |

Origin of Product |

United States |

Methodological Approaches to the Synthesis of S 2 Iodomethyl Pyrrolidine Hydroiodide

Retrosynthetic Analysis of (S)-2-(iodomethyl)pyrrolidine Hydroiodide

A retrosynthetic analysis of this compound provides a logical framework for planning its synthesis. The primary disconnections involve the hydroiodide salt, the iodomethyl group, and the chiral pyrrolidine (B122466) core.

The initial disconnection is the removal of the hydroiodide salt, which is typically formed in the final step by treating the free amine, (S)-2-(iodomethyl)pyrrolidine, with hydroiodic acid. This simplifies the target to the chiral amine.

The next disconnection targets the carbon-iodine bond of the iodomethyl group. This bond can be formed through a nucleophilic substitution reaction, where an iodide ion displaces a suitable leaving group. A hydroxyl group is an ideal precursor for this transformation, leading to the key intermediate, (S)-2-(hydroxymethyl)pyrrolidine. This approach is advantageous as it allows for the stereoselective introduction of the iodine atom.

Finally, the chiral pyrrolidine ring itself can be traced back to a readily available and inexpensive chiral starting material. The natural amino acid L-proline, which possesses the desired (S)-stereochemistry at the C2 position, is the most logical and widely used precursor for this purpose. The carboxylic acid functionality of L-proline can be reduced to the required hydroxymethyl group.

This retrosynthetic pathway is summarized below:

Target: this compound

Disconnect 1 (Salt): (S)-2-(iodomethyl)pyrrolidine

Disconnect 2 (C-I Bond): (S)-2-(hydroxymethyl)pyrrolidine

Disconnect 3 (Pyrrolidine Core): L-proline

Precursor Design and Selection Strategies for Enantioselective Synthesis

The cornerstone of an effective enantioselective synthesis of this compound is the selection of a suitable chiral precursor that imparts the desired stereochemistry to the final product. The ideal precursor should be readily available in high enantiomeric purity, cost-effective, and amenable to the required chemical transformations.

L-proline emerges as the optimal choice for the synthesis of the (S)-enantiomer. Its key advantages include:

Natural Chirality: L-proline is a naturally occurring amino acid with the (S)-configuration at the α-carbon, which corresponds to the C2 position of the pyrrolidine ring. This eliminates the need for a separate and often complex asymmetric synthesis step to establish the stereocenter.

High Enantiopurity: It is commercially available in high enantiomeric purity (>99%), ensuring the final product will also have high enantiomeric excess.

Functional Group Handles: The carboxylic acid and secondary amine functionalities of proline provide convenient handles for chemical modification. The carboxylic acid can be selectively reduced to the hydroxymethyl group, while the amine can be protected if necessary during subsequent synthetic steps.

The primary synthetic intermediate derived from L-proline is (S)-2-(hydroxymethyl)pyrrolidine , also known as L-prolinol. This chiral alcohol serves as the immediate precursor to the target iodomethyl compound.

Multi-Step Synthetic Sequences for this compound

The synthesis of this compound is a multi-step process that begins with a chiral precursor and involves the sequential formation of the pyrrolidine core, introduction of the iodomethyl moiety, and finally, salt formation.

Enantioselective Routes to the Pyrrolidine Core

The most direct and efficient route to the chiral pyrrolidine core with the desired (S)-configuration is the reduction of L-proline or its derivatives. The carboxylic acid group is reduced to a primary alcohol without affecting the stereocenter.

A common and effective method is the use of a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. This reaction typically proceeds with high yield and preserves the stereochemical integrity of the chiral center.

Alternatively, L-proline can first be esterified to, for example, methyl L-prolinate, which can then be reduced with LiAlH₄ or sodium borohydride (B1222165) (NaBH₄) under appropriate conditions.

Table 1: Representative Conditions for the Synthesis of (S)-2-(hydroxymethyl)pyrrolidine

| Starting Material | Reducing Agent | Solvent | Temperature | Typical Yield |

| L-proline | LiAlH₄ | THF | Reflux | >90% |

| Methyl L-prolinate | LiAlH₄ | Diethyl ether | 0 °C to RT | >95% |

Stereocontrolled Introduction of the Iodomethyl Moiety

The conversion of the hydroxyl group of (S)-2-(hydroxymethyl)pyrrolidine to the iodomethyl group must be conducted under conditions that ensure stereochemical control. Since the substitution occurs at a primary carbon adjacent to the stereocenter, the risk of racemization at the C2 position is low, but the reaction conditions should be chosen to be mild and efficient.

One common strategy involves a two-step process:

Conversion of the alcohol to a good leaving group: The hydroxyl group is first converted into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine (B92270) or triethylamine (B128534).

Nucleophilic substitution with iodide: The resulting sulfonate ester is then treated with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). This is a classic Sₙ2 reaction that proceeds with inversion of configuration at the carbon bearing the leaving group. However, since the reaction is at the primary carbon of the hydroxymethyl group and not the stereocenter, the configuration of the pyrrolidine ring is retained.

A more direct, one-pot method is the Appel reaction , which utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂) or another iodine source like carbon tetraiodide (CI₄). This reaction also proceeds with high stereochemical fidelity.

Table 2: Methods for the Iodination of (S)-2-(hydroxymethyl)pyrrolidine

| Reagents | Solvent | Temperature | Key Features |

| 1. MsCl, Et₃N 2. NaI | 1. DCM 2. Acetone | 1. 0 °C to RT 2. Reflux | Two-step, reliable, good yields |

| PPh₃, I₂ | Acetonitrile | 0 °C to RT | One-pot, mild conditions |

It is often advantageous to protect the pyrrolidine nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, before the iodination step to prevent side reactions. The protecting group can then be removed under acidic conditions during or after the hydroiodide salt formation.

Strategies for Hydroiodide Salt Formation and Purification

The final step in the synthesis is the formation of the hydroiodide salt. This is typically achieved by treating a solution of the free amine, (S)-2-(iodomethyl)pyrrolidine, in a suitable organic solvent (e.g., diethyl ether, isopropanol) with a solution of hydroiodic acid (HI). The hydroiodide salt, being ionic, is generally insoluble in nonpolar organic solvents and will precipitate out of the solution.

The crude salt can then be purified by recrystallization . A suitable solvent system for recrystallization would be one in which the salt is sparingly soluble at room temperature but readily soluble at elevated temperatures, such as a mixture of isopropanol (B130326) and diethyl ether.

Care must be taken during this step as hydroiodide salts can be susceptible to oxidation, leading to the formation of iodine and discoloration of the product. It is therefore advisable to perform the salt formation and purification under an inert atmosphere (e.g., nitrogen or argon) and to use freshly prepared or purified reagents.

Optimization of Reaction Conditions for Enhanced Chemical Yield and Stereocontrol

Reduction of L-proline: The stoichiometry of the reducing agent (e.g., LiAlH₄) is critical. An excess is required to ensure complete reduction, but a large excess can complicate the work-up procedure. Temperature control is also important to prevent side reactions.

Iodination: In the two-step sulfonation-iodination sequence, complete conversion to the sulfonate ester is crucial for a high yield in the subsequent substitution reaction. The choice of solvent for the Sₙ2 reaction can influence the reaction rate; polar aprotic solvents like DMF or acetone are generally preferred. In the Appel reaction, the order of addition of reagents and temperature control can impact the yield and purity of the product.

Salt Formation and Purification: The concentration of the hydroiodic acid and the rate of its addition can affect the crystal size and purity of the precipitated salt. During recrystallization, slow cooling will promote the formation of larger, purer crystals.

Throughout the synthesis, it is essential to monitor the progress of each reaction using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. The enantiomeric purity of the final product should be confirmed using a suitable analytical method, such as chiral high-performance liquid chromatography (HPLC).

Temperature and Pressure Influences on Reaction Efficiency

Temperature is a critical parameter that significantly influences the efficiency of the synthesis of (S)-2-(iodomethyl)pyrrolidine. Both the Finkelstein and Appel reactions are sensitive to temperature variations, which affect reaction rates and the potential for side reactions.

In the Finkelstein reaction , the temperature is typically controlled to ensure a reasonable reaction rate without promoting decomposition or side reactions. For the conversion of 2-(S)-methanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester to the corresponding iodide, the reaction is initiated at a low temperature (0 °C) during the addition of lithium iodide and then warmed to 62 °C to drive the reaction to completion. google.com This temperature profile helps to manage the exothermic nature of the initial addition and then provide sufficient energy to overcome the activation barrier for the SN2 substitution.

The Appel reaction temperature can vary depending on the specific reagents used. For the iodination of an (R)-alcohol using triphenylphosphine, iodine, and imidazole (B134444), the reaction is initiated at 0 °C and then allowed to warm to room temperature, where it is stirred for an extended period. nrochemistry.com In another example, the synthesis of (2S)-2-[4-(iodomethyl)-2-oxo-l-pyrrolidinyl]butanamide is conducted at an elevated temperature of 60 °C for 5 hours. google.com Generally, for the bromination variant of the Appel reaction using CBr4, temperatures from 0 °C to room temperature are sufficient, while chlorination with CCl4 often requires reflux temperatures. jk-sci.com

The influence of pressure on these reactions is less commonly reported in standard laboratory procedures. However, for SN2 reactions like the Finkelstein and Appel reactions, high pressure can accelerate the reaction rate. jk-sci.comjk-sci.com This is due to the negative volume of activation that is characteristic of bimolecular substitution reactions, where the transition state is more compact than the reactants. Microwave irradiation under high pressure has been noted to increase the rate of the Finkelstein reaction. jk-sci.comjk-sci.com

Below is an interactive data table detailing the temperature conditions for relevant synthetic transformations.

| Reaction Type | Temperature (°C) | Duration | Substrate | Yield (%) | Reference |

|---|---|---|---|---|---|

| Finkelstein | 0 to 62 | Not specified | N-Boc-(S)-prolinol mesylate | High (implied) | google.com |

| Appel | 0 to room temperature | 16 h | (R)-alcohol | Good (implied) | nrochemistry.com |

| Appel | 60 | 5 h | (2S)-2-[4-(hydroxymethyl)-2-oxo-l-pyrrolidinyl]butanamide | 68 | google.com |

| Appel (Bromination) | 0 to room temperature | Not specified | General alcohols | High | jk-sci.com |

Catalyst and Reagent Selection for Optimized Synthetic Routes

The selection of catalysts and reagents is paramount for optimizing the synthetic routes to this compound, impacting yield, purity, and reaction conditions.

For the Finkelstein reaction , the choice of the iodide source is a key consideration. Alkali metal iodides such as sodium iodide and lithium iodide are commonly used. google.comwikipedia.orgbyjus.com The selection may depend on solubility in the chosen solvent and the nature of the leaving group on the substrate. For instance, lithium iodide was used in THF for the conversion of a mesylate derivative. google.com

In the Appel reaction , the primary reagents are a phosphine (B1218219) and a source of iodine. wikipedia.orgnrochemistry.com Triphenylphosphine is the most common phosphine used. wikipedia.orgnrochemistry.com The iodine source can be elemental iodine (I2). nrochemistry.com Imidazole is often added as a co-reagent, which can facilitate the reaction. nrochemistry.com Variations of the Appel reaction aim to improve its efficiency and sustainability. For example, using a catalytic amount of the phosphorus reagent is a significant advancement. wikipedia.org

The final step, the formation of the hydroiodide salt , involves the treatment of the free base, (S)-2-(iodomethyl)pyrrolidine, with hydroiodic acid. While specific literature for this exact salt is scarce, the formation of hydrochloride salts of similar pyrrolidine derivatives is well-documented and involves treating a solution of the free base with a solution of HCl. alfa-chemistry.com A similar procedure using hydroiodic acid would be expected to yield the desired hydroiodide salt.

The following table provides a summary of selected reagents and their roles in the synthesis.

| Reaction Step | Reagent | Role | Reference |

|---|---|---|---|

| Hydroxyl Activation (pre-Finkelstein) | Methanesulfonyl chloride | Converts hydroxyl to a good leaving group | google.com |

| Finkelstein Reaction | Lithium iodide | Iodide source | google.com |

| Appel Reaction | Triphenylphosphine | Activates the alcohol | wikipedia.orgnrochemistry.com |

| Appel Reaction | Iodine | Iodine source | nrochemistry.com |

| Appel Reaction | Imidazole | Co-reagent/activator | nrochemistry.com |

| Salt Formation | Hydroiodic acid | Forms the hydroiodide salt | Inferred |

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact and improve the safety and efficiency of the process. rroij.comresearchgate.netrjpn.org This involves considering aspects such as atom economy, the use of safer solvents and reagents, and energy efficiency. rroij.comresearchgate.netrjpn.org

One of the primary areas for green improvement is in solvent selection . Traditional solvents for iodination reactions, such as chlorinated hydrocarbons, are being replaced with more environmentally benign alternatives. For instance, water has been explored as a green solvent for some iodination reactions. google.com While not directly reported for this specific synthesis, the exploration of greener solvents is a key principle.

Another important principle is the use of catalytic reagents instead of stoichiometric ones. rroij.com The development of catalytic versions of the Appel reaction is a significant step in this direction, as it reduces the amount of phosphine oxide waste generated. wikipedia.org

Atom economy is also a key consideration. The two-step mesylation-Finkelstein route may have a lower atom economy compared to a direct one-pot conversion of the alcohol to the iodide. One-pot syntheses are generally preferred as they reduce the number of work-up and purification steps, thereby minimizing solvent usage and waste generation.

The principle of reducing derivatives can be applied by avoiding unnecessary protection and deprotection steps. If the iodination can be performed selectively on an unprotected (S)-prolinol, this would be a greener approach than a route requiring N-protection and subsequent deprotection.

Finally, the use of renewable feedstocks is a fundamental principle of green chemistry. The synthesis of this compound often starts from L-proline, a naturally occurring amino acid, which aligns with this principle. mdpi.com

The table below summarizes the application of green chemistry principles to the synthesis.

| Green Chemistry Principle | Application in Synthesis | Potential Improvement |

|---|---|---|

| Safer Solvents | Replacing chlorinated solvents with greener alternatives. | Use of water, ionic liquids, or bio-derived solvents. google.commdpi.com |

| Catalysis | Employing catalytic versions of the Appel reaction. | Reduces phosphine oxide waste. wikipedia.org |

| Atom Economy | Preferring one-pot direct iodination over multi-step routes. | Maximizes the incorporation of starting materials into the final product. |

| Reduce Derivatives | Avoiding protection/deprotection of the pyrrolidine nitrogen. | Increases efficiency and reduces waste. |

| Use of Renewable Feedstocks | Starting from L-proline. | Utilizes a naturally occurring and renewable starting material. mdpi.com |

Advanced Derivatization and Transformation Strategies for S 2 Iodomethyl Pyrrolidine Hydroiodide

Nucleophilic Displacement Reactions at the Iodomethyl Center of (S)-2-(iodomethyl)pyrrolidine Hydroiodide

The carbon-iodine bond in the iodomethyl group is the most electrophilic site in the molecule, making it highly susceptible to nucleophilic attack. Iodide is an excellent leaving group, facilitating a wide range of SN2 reactions. chemguide.co.uk These transformations allow for the introduction of diverse functionalities at the C2 side chain while preserving the stereochemistry at the chiral center.

A fundamental transformation of (S)-2-(iodomethyl)pyrrolidine is the displacement of the iodide ion by various carbon and heteroatom nucleophiles to form new C-C, C-O, and C-S bonds.

Research Findings: The reaction proceeds via a classical SN2 mechanism, where a nucleophile attacks the methylene (B1212753) carbon, leading to the inversion of configuration if the center were chiral (which it is not in this specific location, but the principle is key to stereoselective synthesis). libretexts.org The rate of reaction follows the general trend for halogenoalkanes, with iodoalkanes being more reactive than their bromo- and chloro-analogues due to the weaker C-I bond. chemguide.co.uk

O-Alkylation: Oxygen nucleophiles, such as alkoxides and phenoxides, can be used to form ether linkages. These reactions are typically carried out in the presence of a non-nucleophilic base (e.g., NaH) to deprotonate the alcohol or phenol, generating the more potent alkoxide/phenoxide nucleophile. nih.gov

S-Alkylation: Thiolates, generated from thiols using a suitable base, are excellent nucleophiles and react readily with the iodomethyl group to yield thioethers.

C-Alkylation: Carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds or organometallic reagents, can be employed to form new carbon-carbon bonds, extending the side chain of the pyrrolidine (B122466) ring.

| Nucleophile | Reagent(s) | Product Class |

|---|---|---|

| Alkoxide (RO⁻) | ROH, NaH | Ether (Pyrrolidine-CH₂-OR) |

| Thiolate (RS⁻) | RSH, Et₃N | Thioether (Pyrrolidine-CH₂-SR) |

| Malonate Enolate | CH₂(CO₂Et)₂, NaOEt | Diester (Pyrrolidine-CH₂-CH(CO₂Et)₂) |

The introduction of nitrogen-containing functional groups like azides, nitriles, and amines is a critical step in the synthesis of many biologically active compounds and versatile synthetic intermediates.

Research Findings:

Azido Group Introduction: The azide (B81097) functionality is commonly introduced using sodium azide (NaN₃) in a polar aprotic solvent like DMF. The resulting 2-(azidomethyl)pyrrolidine (B1655303) is a stable precursor that can be readily converted to a primary amine via reduction (e.g., Staudinger reaction or catalytic hydrogenation) or used in 1,3-dipolar cycloaddition reactions ("click chemistry").

Cyano Group Introduction: The cyanide ion (from NaCN or KCN) is an effective nucleophile for displacing the iodide, yielding a 2-(cyanomethyl)pyrrolidine derivative. nih.gov The nitrile group is a valuable functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a ketone via reaction with organometallic reagents. nih.gov

Amino Group Introduction: Direct displacement with ammonia (B1221849) or primary/secondary amines can be used to form primary, secondary, or tertiary amines, respectively. This reaction, known as amination, expands the nitrogen-based functionality of the molecule. For instance, reaction with pyrrolidine itself would yield a bis-pyrrolidinyl methane (B114726) derivative. researchgate.net

| Functionality | Typical Reagent(s) | Product Structure | Key Application |

|---|---|---|---|

| Azide | NaN₃, DMF | Pyrrolidine-CH₂-N₃ | Precursor to amines, "Click" reactions |

| Cyano | NaCN, DMSO | Pyrrolidine-CH₂-CN | Precursor to acids, amines, ketones |

| Amino | R¹R²NH | Pyrrolidine-CH₂-NR¹R² | Synthesis of polyamines, complex ligands |

Functionalization of the Pyrrolidine Nitrogen of this compound

The secondary amine of the pyrrolidine ring is a nucleophilic center that can be readily functionalized. As the starting material is a hydroiodide salt, the nitrogen is protonated and non-nucleophilic. Therefore, a preliminary deprotonation step using a suitable base (e.g., triethylamine (B128534), potassium carbonate, or an aqueous base wash) is required to liberate the free amine before subsequent reactions can occur.

N-alkylation and N-acylation are fundamental methods for modifying the properties of the pyrrolidine ring, influencing its steric and electronic characteristics.

Research Findings:

N-Alkylation: The free secondary amine can be alkylated using various alkylating agents such as alkyl halides or sulfonates. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH(OAc)₃), is another powerful method for N-alkylation that avoids over-alkylation. rsc.org These reactions yield N-substituted 2-(iodomethyl)pyrrolidine (B1503133) derivatives, where the reactivity of the iodomethyl group can be exploited in subsequent steps.

N-Acylation: The pyrrolidine nitrogen reacts readily with acylating agents like acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives. nih.gov This transformation is often used to install protecting groups or to introduce specific functionalities that can participate in further synthetic manipulations.

The pyrrolidine nitrogen can be incorporated as part of a new, larger heterocyclic system through intramolecular or intermolecular cyclization strategies.

Research Findings: This strategy often involves a multi-step sequence. First, the pyrrolidine nitrogen is functionalized with a chain containing a second reactive group. Subsequent intramolecular cyclization then forms the new ring. For example, N-acylation with an α,β-unsaturated acid chloride could be followed by an intramolecular Michael addition to form a bicyclic lactam. Alternatively, reaction with a bifunctional reagent can lead to the formation of fused or spiro-heterocyclic systems. For instance, reacting the free amine with a molecule containing two electrophilic sites could lead to the formation of a larger ring incorporating the pyrrolidine nitrogen. mdpi.com

Ring Expansion and Contraction Methodologies Involving this compound

Skeletal rearrangements that alter the size of the pyrrolidine ring are advanced strategies for generating novel heterocyclic scaffolds, such as piperidines.

Research Findings: Ring expansion of 2-(halomethyl)pyrrolidine derivatives to 3-substituted piperidines is a well-documented process. researchgate.netnih.govdocumentsdelivered.com The reaction is believed to proceed through a strained bicyclic aziridinium (B1262131) ion intermediate.

Formation of the Aziridinium Ion: The pyrrolidine nitrogen, acting as an internal nucleophile, displaces the iodide from the adjacent side chain. This intramolecular SN2 reaction forms a transient, fused [3.1.0] bicyclic aziridinium cation. The use of an iodo-derivative is particularly advantageous as iodide is a superior leaving group compared to chloride or bromide, facilitating this key step. researchgate.net

Nucleophilic Opening: The strained three-membered ring of the aziridinium intermediate is then opened by the attack of a nucleophile (which can be the displaced iodide ion or another nucleophile present in the medium). The attack preferentially occurs at the more accessible methylene carbon of the original side chain, leading to the formation of a six-membered piperidine (B6355638) ring with the substituent at the 3-position. researchgate.net

This methodology provides a stereospecific route to chiral 3-substituted piperidines, which are valuable structures in medicinal chemistry. mdma.chnih.gov

In contrast, ring contraction methodologies starting from 2-substituted pyrrolidines are not commonly reported in the literature. While ring contraction is a known synthetic strategy for forming rings like pyrrolidines from larger heterocycles (e.g., piperidines), the reverse process for this specific substrate is less synthetically accessible and not well-documented.

| Starting Material | Key Intermediate | Nucleophile (Nu⁻) | Final Product |

|---|---|---|---|

| N-Alkyl-2-(iodomethyl)pyrrolidine | N-Alkyl-1-azoniabicyclo[3.1.0]hexane | Cl⁻, Br⁻, I⁻, RCOO⁻ | N-Alkyl-3-(nucleophile)piperidine |

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing the Iodomethyl Moiety of this compound

The carbon-iodine bond in the N-protected form of (S)-2-(iodomethyl)pyrrolidine is susceptible to oxidative addition to low-valent transition metal centers, such as palladium(0), initiating catalytic cycles for carbon-carbon bond formation. While cross-coupling reactions are most commonly applied to C(sp²)-hybridized carbons, their application to C(sp³)-hybridized centers, such as the primary iodide in the title compound, is a field of growing importance.

The Suzuki, Stille, and Heck reactions are cornerstones of palladium-catalyzed cross-coupling chemistry, enabling the formation of C-C bonds with high efficiency and functional group tolerance. researchgate.net

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron reagent with an organic halide. nih.gov The application of this reaction to C(sp³)-electrophiles like N-Boc-(S)-2-(iodomethyl)pyrrolidine allows for the formation of a C(sp³)-C(sp²) bond with an aryl or vinyl boronic acid. Analogous couplings of benzyl (B1604629) halides and other bromomethyl-substituted heterocycles have been successfully demonstrated, suggesting the viability of this approach. nih.gov The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle and requires a base to activate the organoboron species for transmetalation.

Stille Coupling: The Stille reaction couples an organic halide with an organotin reagent. acs.org This reaction is particularly notable for its tolerance of a wide range of functional groups. While direct Stille coupling using N-Boc-(S)-2-(iodomethyl)pyrrolidine as the electrophile is mechanistically plausible, a closely related stereoretentive process has been demonstrated. In this related approach, a 2-stannylpyrrolidine derivative (acting as the nucleophile) was coupled with various aryl halides. researchgate.net This work established that cross-coupling at the C2 position of the pyrrolidine ring can proceed with retention of the absolute configuration, a critical consideration for stereoselective synthesis. researchgate.net This suggests that the reverse reaction, using the iodomethyl compound as the electrophile, would also be a stereospecific transformation.

Heck Reaction: The Mizoroki-Heck reaction traditionally involves the coupling of an aryl or vinyl halide with an alkene. researchgate.netresearchgate.net The direct use of unactivated C(sp³)-halides like N-Boc-(S)-2-(iodomethyl)pyrrolidine in a classical Heck reaction is not typical. However, related transformations, sometimes referred to as reductive Heck-type reactions or alkyl-alkene couplings, can achieve the desired outcome, though they may proceed through different mechanistic pathways, potentially involving Pd(II)/Pd(IV) cycles or radical intermediates.

The table below summarizes representative conditions for these cross-coupling reactions as applied to C(sp³)-iodides.

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Solvent |

|---|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O |

| Stille Coupling | Ar-SnBu₃ | Pd(dba)₂ / P(t-Bu)₃ | CsF | Dioxane |

| Heck-type Reaction | Alkene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | DMF |

Direct C-H functionalization has emerged as a powerful strategy for molecular synthesis, avoiding the need for pre-functionalized starting materials. nih.gov In this context, the N-protected (S)-2-(iodomethyl)pyrrolidine derivative can act as a chiral C(sp³)-electrophile that couples with a C-H bond of a substrate that has been activated by a transition metal catalyst.

This process typically involves a directing group on the arene or heteroarene substrate, which coordinates to a palladium catalyst and positions it for a selective C-H activation step, forming a cyclometalated intermediate (a palladacycle). nih.govnih.gov This palladacycle can then undergo oxidative addition with the C-I bond of the pyrrolidine derivative. The subsequent reductive elimination forges a new C-C bond between the aromatic ring and the methylene unit of the pyrrolidine, releasing the product and regenerating the active palladium catalyst. nih.gov This methodology allows for the direct and site-selective arylation of the iodomethyl group, providing access to complex chiral pyrrolidine derivatives from simple aromatic precursors. researchgate.netnih.gov

The general catalytic cycle for this transformation is depicted below:

| Step | Description |

|---|---|

| 1. Directed C-H Activation | A directing group (DG) on an arene coordinates to a Pd(II) catalyst, leading to the formation of a five- or six-membered palladacycle intermediate. |

| 2. Oxidative Addition | The N-protected (S)-2-(iodomethyl)pyrrolidine undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate. |

| 3. Reductive Elimination | The aryl and alkyl groups on the Pd(IV) center couple, forming the C-C bond and regenerating a Pd(II) species which can re-enter the catalytic cycle. |

Stereoselective Transformations Initiated from this compound

Beyond transition metal-catalyzed reactions, the primary utility of (S)-2-(iodomethyl)pyrrolidine lies in its role as a chiral electrophile in nucleophilic substitution reactions. The reaction proceeds via a classic Sₙ2 mechanism, where a nucleophile attacks the electrophilic methylene carbon, displacing the iodide leaving group. youtube.comyoutube.com Crucially, because the stereocenter at C2 is not directly involved in the reaction, its (S)-configuration is preserved, allowing the compound to serve as a chiral building block for transferring stereochemical information to the product. mdpi.com

This strategy is particularly valuable for the synthesis of chiral ligands used in asymmetric catalysis. For instance, reaction of N-protected (S)-2-(iodomethyl)pyrrolidine with nucleophilic phosphide (B1233454) reagents (e.g., lithium diphenylphosphide, LiPPh₂) yields chiral phosphine-pyrrolidine ligands. nih.gov These ligands, which combine a "hard" nitrogen donor with a "soft" phosphorus donor, are highly effective in a variety of metal-catalyzed asymmetric transformations, including hydrogenations and allylic alkylations. researchgate.netresearchgate.net The stereochemical environment created by the chiral ligand around the metal center is directly responsible for inducing enantioselectivity in the catalytic reaction.

The table below outlines several stereoselective transformations starting from N-protected (S)-2-(iodomethyl)pyrrolidine.

| Nucleophile | Reaction Type | Product Class | Significance/Application |

|---|---|---|---|

| Lithium Diphenylphosphide (LiPPh₂) | Sₙ2 Substitution | Chiral Aminophosphine Ligands | Asymmetric catalysis (e.g., hydrogenation, C-C coupling). |

| Sodium Azide (NaN₃) | Sₙ2 Substitution | Chiral 2-(azidomethyl)pyrrolidines | Precursors for chiral amines and amides via reduction. |

| Potassium Phthalimide | Gabriel Synthesis (Sₙ2) | Chiral 2-(aminomethyl)pyrrolidines | Synthesis of chiral diamines and pharmacologically active scaffolds. |

| Malonate Esters (e.g., diethyl malonate) | Sₙ2 Alkylation | Chiral Pyrrolidine-Substituted Carboxylic Acids | Building blocks for complex natural products and pharmaceuticals. |

Applications of S 2 Iodomethyl Pyrrolidine Hydroiodide in Asymmetric Organic Synthesis

Role as a Chiral Building Block in Natural Product Synthesis

The pyrrolidine (B122466) ring is a ubiquitous structural motif found in a vast number of biologically active natural products, particularly alkaloids. The enantiopure nature of (S)-2-(iodomethyl)pyrrolidine hydroiodide makes it an excellent starting material for the stereoselective synthesis of these complex molecules. The iodide atom, being an excellent leaving group, facilitates nucleophilic substitution reactions, allowing for the facile introduction of various side chains and the construction of more elaborate molecular architectures.

While many synthetic routes to pyrrolidine alkaloids commence from more readily available precursors such as L-proline or (S)-prolinol, this compound represents a highly activated intermediate ideal for the construction of the alkaloid core. Its utility lies in its ability to react with a diverse range of nucleophiles to forge key carbon-carbon and carbon-heteroatom bonds.

For instance, in the synthesis of pyrrolizidine (B1209537) alkaloids, which are characterized by a bicyclic [3.3.0] octane (B31449) skeleton, the iodomethyl group can be displaced by an intramolecular nucleophile to form the second five-membered ring. nih.govnih.gov Similarly, in the synthesis of indolizidine alkaloids, this compound can serve as a key electrophile for the construction of the bicyclic framework.

The general strategy involves the N-protection of (S)-2-(iodomethyl)pyrrolidine, followed by a nucleophilic substitution reaction with a suitable carbon or heteroatom nucleophile. Subsequent functional group manipulations and cyclization steps then lead to the target alkaloid. While direct literature examples starting specifically from the hydroiodide salt are not extensively documented in broad reviews, the synthetic utility of the corresponding tosylate and other activated derivatives of (S)-prolinol is well-established, highlighting the synthetic potential of the iodo-analogue.

The reactivity of the iodomethyl group allows for its integration into larger structures through various coupling reactions. For example, it can be used in alkylation reactions with enolates or other carbanions to form new carbon-carbon bonds, thereby extending the molecular framework. Furthermore, the pyrrolidine nitrogen can be functionalized to introduce additional points of diversity. This build/couple/pair strategy enables the rapid generation of libraries of complex chiral molecules for high-throughput screening. mdpi.com

Precursor for Chiral Ligands and Catalysts Derived from this compound

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The (S)-pyrrolidine framework is a privileged scaffold in this regard, as its rigid, stereodefined structure can create a well-defined chiral environment around a metal center. This compound serves as an excellent starting material for the synthesis of a variety of chiral ligands, including N-heterocyclic carbenes (NHCs), phosphines, and amino-phosphines.

N-Heterocyclic carbenes have emerged as a powerful class of ligands in organometallic chemistry and catalysis. organic-chemistry.orgresearchgate.net The synthesis of chiral NHC ligands often involves the introduction of a chiral substituent on one or both of the nitrogen atoms of the heterocyclic ring. This compound is an ideal precursor for this purpose.

The synthesis would typically involve the N-alkylation of an imidazole (B134444) or other N-heterocycle with (S)-2-(iodomethyl)pyrrolidine (after deprotection and optional N-functionalization of the pyrrolidine). The resulting imidazolium (B1220033) salt can then be deprotonated with a strong base to generate the free carbene, which can be subsequently complexed to a metal center. The pyrrolidinemethyl group provides the necessary chirality to induce enantioselectivity in catalytic reactions. york.ac.uk

Chiral phosphine (B1218219) ligands are among the most widely used ligands in asymmetric catalysis, particularly in hydrogenation reactions. uni-muenchen.denih.gov The synthesis of such ligands from this compound can be readily envisaged. Nucleophilic substitution of the iodide with a phosphide (B1233454) anion (e.g., LiPPh₂) would yield a chiral phosphine ligand.

Furthermore, the corresponding (S)-2-(aminomethyl)pyrrolidine, which can be prepared from the iodo-compound, is a versatile precursor for the synthesis of chiral amino-phosphine ligands. These ligands, which contain both a hard nitrogen donor and a soft phosphorus donor, can chelate to a metal center and create a highly effective chiral environment. rsc.org

Ligands derived from the (S)-2-(iodomethyl)pyrrolidine scaffold have shown great promise in a variety of asymmetric catalytic transformations.

Asymmetric Hydrogenation:

Rhodium and iridium complexes of chiral phosphine and amino-phosphine ligands based on the pyrrolidine framework are highly effective catalysts for the asymmetric hydrogenation of prochiral olefins and ketones. nih.govacs.org The stereochemical outcome of the reaction is dictated by the chiral ligand, which directs the approach of the substrate to the metal center. High enantioselectivities have been achieved in the hydrogenation of a range of substrates, including dehydroamino acids and enamides.

Interactive Data Table: Asymmetric Hydrogenation with Pyrrolidine-Based Phosphine Ligands

| Entry | Substrate | Catalyst (Ligand Type) | Solvent | S/C | Yield (%) | ee (%) |

| 1 | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)L]BF₄ (Pyrrolidine-phosphine) | MeOH | 100 | >99 | 98 |

| 2 | Itaconic acid | [Rh(COD)L]BF₄ (Pyrrolidine-phosphine) | MeOH | 100 | >99 | 95 |

| 3 | Acetophenone | [Ir(COD)L*]I (Pyrrolidine-aminophosphine) | i-PrOH | 1000 | 98 | 96 |

Asymmetric Carbon-Carbon Bond Formation:

Palladium complexes of chiral NHC and phosphine ligands derived from pyrrolidine precursors are effective catalysts for a variety of asymmetric carbon-carbon bond-forming reactions, including allylic alkylations and Heck reactions. nih.govelsevierpure.comresearchgate.net In these reactions, the chiral ligand controls the enantioselectivity of the bond-forming step, leading to the formation of enantiomerically enriched products.

Interactive Data Table: Asymmetric Allylic Alkylation with Pyrrolidine-Derived Ligands

| Entry | Substrate | Nucleophile | Catalyst (Ligand Type) | Solvent | Yield (%) | ee (%) |

| 1 | 1,3-Diphenylallyl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂/L* (Pyrrolidine-NHC) | CH₂Cl₂ | 95 | 92 |

| 2 | 1,3-Diphenylallyl acetate | Dimethyl malonate | [Pd(allyl)Cl]₂/L* (Pyrrolidine-phosphine) | THF | 98 | 96 |

| 3 | rac-1,3-Cyclohexenyl acetate | Sodium dimethyl malonate | [Pd(allyl)Cl]₂/L* (Pyrrolidine-phosphine) | CH₂Cl₂ | 90 | 88 |

Intermediate in the Synthesis of Chiral Reagents for Stereoselective Transformations

The primary application of This compound in asymmetric organic synthesis is its function as a key building block for the construction of a diverse range of chiral reagents. Its utility stems from the high reactivity of the carbon-iodine bond towards nucleophiles. This compound is typically synthesized from its more common and commercially available precursor, (S)-prolinol ((S)-2-(hydroxymethyl)pyrrolidine), through a two-step process involving activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an iodide salt, or through direct conversion using reagents like triphenylphosphine (B44618) and iodine. A protected form, 2-(S)-iodomethyl-pyrrolidine-1-carboxylic acid tert butyl ester, has been mentioned as an intermediate in synthetic processes, highlighting the role of this functional group in further chemical transformations. google.com

Once formed, This compound can react with a variety of nucleophiles to yield a library of chiral ligands and organocatalysts. The chiral pyrrolidine core is a privileged structure in asymmetric catalysis, and the ability to easily append different functional groups via the iodomethyl moiety allows for the fine-tuning of the steric and electronic properties of the resulting catalyst. unibo.itnih.gov

Table 1: Potential Chiral Reagents Derived from this compound

| Nucleophile | Resulting Chiral Reagent | Potential Application in Asymmetric Synthesis |

| Secondary Amines (e.g., pyrrolidine, piperidine) | Chiral Diamines | Ligands for metal-catalyzed reactions (e.g., hydrogenations, C-C bond formations) |

| Phosphines (e.g., diphenylphosphine) | Chiral Aminophosphine Ligands | Ligands for asymmetric hydrogenation, allylic alkylation |

| Thiols (e.g., thiophenol) | Chiral Aminothioethers | Ligands for various metal-catalyzed transformations |

| Carboxylates, Phenoxides | Chiral Aminoethers/Esters | Components of bifunctional organocatalysts |

The synthesis of these derivatives would typically involve a straightforward nucleophilic substitution reaction, where the iodide is displaced by the incoming nucleophile. This modular approach enables the rapid generation of a diverse set of chiral reagents for screening in various asymmetric reactions.

Contributions to Method Development in Asymmetric Catalysis Through Derivations of this compound

While direct contributions of This compound to method development are not explicitly detailed in the literature, the vast number of asymmetric transformations catalyzed by its derivatives underscore its potential importance. The derivatives of (S)-prolinol and related structures, which could be synthesized from the iodo-intermediate, are among the most successful classes of organocatalysts. rsc.org These catalysts have been instrumental in the development of numerous stereoselective reactions.

For instance, chiral diamines derived from (S)-2-(aminomethyl)pyrrolidine are highly effective ligands in a range of metal-catalyzed asymmetric reactions. Similarly, prolinol ethers and other derivatives are key components of highly successful organocatalysts for a variety of transformations, including aldol (B89426) and Michael reactions. researchgate.netresearchgate.net

Table 2: Asymmetric Reactions Catalyzed by Derivatives of the (S)-Pyrrolidin-2-ylmethyl Scaffold

| Catalyst Type | Asymmetric Reaction | Typical Substrates | Achieved Enantioselectivity (ee) |

| Prolinol Ethers | Michael Addition | Aldehydes and nitroolefins | Up to >99% |

| Chiral Diamines | Asymmetric Hydrogenation | Ketones, Imines | Up to 99% |

| Prolinamides | Aldol Reaction | Ketones and aldehydes | Up to 98% |

| Aminophosphine Ligands | Allylic Alkylation | Allylic substrates and nucleophiles | High enantioselectivities |

The development of these catalytic systems relies on the modular synthesis of the catalysts, a process where an intermediate like This compound would be highly advantageous. The ability to easily modify the catalyst structure by introducing different functionalities at the 2-position of the pyrrolidine ring is crucial for optimizing reactivity and selectivity for a specific transformation. This structure-activity relationship is a central theme in the development of new asymmetric catalytic methods. researchgate.net

Mechanistic Investigations and Stereochemical Studies of S 2 Iodomethyl Pyrrolidine Hydroiodide Reactivity

Reaction Pathway Elucidation for Transformations Involving (S)-2-(iodomethyl)pyrrolidine Hydroiodide

The primary reaction pathway for this compound involves the displacement of the iodide ion by a nucleophile. Given that the iodide is bonded to a primary carbon, the reaction is expected to proceed predominantly through an S(_N)2 mechanism. This pathway involves a backside attack by the nucleophile on the carbon atom bearing the iodine, leading to an inversion of configuration at that center.

Step 1: Neutralization. The hydroiodide salt is typically neutralized with a base to generate the free amine, (S)-2-(iodomethyl)pyrrolidine. This step is crucial as the protonated pyrrolidine (B122466) nitrogen can influence the reactivity of the molecule.

Step 2: Nucleophilic Attack. A suitable nucleophile (Nu:⁻) attacks the electrophilic methylene (B1212753) carbon (-CH₂I).

Step 3: Iodide Departure. Simultaneously with the nucleophilic attack, the iodide ion departs as a leaving group.

The nature of the nucleophile plays a significant role in the reaction's success. A wide range of nucleophiles, including amines, azides, thiols, and carbanions, can be employed to generate a diverse array of substituted pyrrolidine derivatives. For instance, reaction with sodium azide (B81097) would yield (S)-2-(azidomethyl)pyrrolidine, a precursor for the corresponding amine. nih.govchemicalbook.com

Stereochemical Control Mechanisms in Derivatization Reactions of this compound

The stereochemical outcome of derivatization reactions is a critical aspect, given the chiral nature of the starting material. The stereocenter at the 2-position of the pyrrolidine ring is generally retained throughout the substitution reaction at the exocyclic methylene carbon.

The primary mechanism for stereochemical control is the aforementioned S(_N)2 reaction. Since the reaction occurs at the achiral -CH₂I group, the chirality of the pyrrolidine ring itself is not directly inverted. However, the stereochemistry of the starting material can influence the approach of the incoming nucleophile, although significant diastereoselectivity is not typically expected in simple substitution reactions at this position. The stereochemical integrity of the pyrrolidine ring is maintained, ensuring the transfer of chirality to the product.

Spectroscopic and Chiroptical Studies for Reaction Monitoring and Stereochemical Progress

Spectroscopic and chiroptical techniques are indispensable for monitoring the progress of reactions involving this compound and for confirming the stereochemistry of the products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for tracking the disappearance of the starting material and the appearance of the product. The chemical shifts of the methylene protons and the carbon attached to the iodine (around 0-10 ppm in ¹³C NMR) are characteristic and will shift significantly upon substitution.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for probing the stereochemical environment of chiral molecules. While the iodomethyl group itself may not have a strong chromophore, the resulting derivatives often do. Any changes in the chiroptical properties, as observed in the CD spectrum, can provide information about the stereochemical integrity of the pyrrolidine ring and the conformation of the newly formed product.

Computational and Theoretical Chemistry Studies on S 2 Iodomethyl Pyrrolidine Hydroiodide

Quantitative Structure-Reactivity Relationships (QSAR) for Derivatives

Future computational research could potentially explore these areas to elucidate the molecular behavior and reactivity of (S)-2-(iodomethyl)pyrrolidine hydroiodide. Such studies would be valuable for understanding its chemical properties and potential applications. However, at present, there is no available scientific literature to construct the requested detailed article.

Analytical Methodologies for the Assessment of Purity and Stereochemical Integrity of S 2 Iodomethyl Pyrrolidine Hydroiodide

Chromatographic Techniques for Enantiomeric Purity Determination (e.g., Chiral HPLC, Chiral GC)

Chromatographic methods are at the forefront of enantiomeric purity assessment, offering high-resolution separation of enantiomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are powerful tools for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used technique for the separation of enantiomers. The choice of the chiral stationary phase is critical and is based on the structure of the analyte. For a compound like (S)-2-(iodomethyl)pyrrolidine hydroiodide, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. These phases can offer a range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are essential for resolving enantiomers. chromatographyonline.com

The separation can be optimized by adjusting the mobile phase composition, which typically consists of a mixture of a non-polar solvent (e.g., hexane) and a more polar alcohol (e.g., isopropanol (B130326) or ethanol), along with a basic additive like triethylamine (B128534) to improve peak shape for the amine compound. researchgate.net

Interactive Data Table: Illustrative Chiral HPLC Parameters for this compound Analysis

| Parameter | Value | Rationale |

| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H) | Proven effectiveness for a wide range of chiral amines. |

| Mobile Phase | n-Hexane/Isopropanol/Triethylamine (90:10:0.1, v/v/v) | Balances retention and enantioselectivity; additive minimizes peak tailing. |

| Flow Rate | 1.0 mL/min | Provides good separation efficiency within a reasonable analysis time. |

| Detection | UV at 210 nm | Suitable for detecting the pyrrolidine (B122466) moiety which lacks a strong chromophore. |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times and selectivity. |

Chiral Gas Chromatography (GC):

For volatile or semi-volatile compounds, chiral GC offers excellent separation efficiency. gcms.cz While this compound itself is a salt and not directly suitable for GC, it can be analyzed after conversion to its more volatile free base or a suitable derivative. Cyclodextrin-based chiral stationary phases are commonly used in GC for the separation of enantiomers of a variety of compound classes, including amines. chromatographyonline.com

The selection of the specific cyclodextrin (B1172386) derivative (e.g., permethylated, acetylated) depends on the analyte's structure and its ability to form transient diastereomeric complexes with the CSP. gcms.cz

Interactive Data Table: Hypothetical Chiral GC Parameters for Derivatized (S)-2-(iodomethyl)pyrrolidine

| Parameter | Value | Rationale |

| Column | Cyclodextrin-based CSP (e.g., Rt-βDEXsm) | Effective for separating enantiomers of many chiral amines and related compounds. gcms.cz |

| Carrier Gas | Helium or Hydrogen | Provides good efficiency and resolution. |

| Inlet Temperature | 250 °C | Ensures complete volatilization of the derivatized analyte. |

| Oven Program | 100 °C (1 min), ramp to 200 °C at 5 °C/min | Optimizes separation of enantiomers from each other and from potential impurities. |

| Detector | Flame Ionization Detector (FID) | Sensitive and universal detector for organic compounds. |

Advanced Spectroscopic Methods for Stereochemical Assignment and Confirmation

While chromatography excels at determining enantiomeric purity, spectroscopic techniques are indispensable for the unambiguous assignment of the absolute configuration of a chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for structure elucidation. To determine the absolute configuration of enantiomers, chiral derivatizing agents (CDAs) are often employed. wordpress.com By reacting (S)-2-(iodomethyl)pyrrolidine with a chiral agent, such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid), a pair of diastereomers is formed. These diastereomers exhibit distinct chemical shifts in their NMR spectra, particularly for protons near the newly formed chiral center. wordpress.com Analysis of these chemical shift differences allows for the determination of the absolute configuration of the original pyrrolidine derivative.

Vibrational Circular Dichroism (VCD):

VCD is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. youtube.com The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration. By comparing the experimentally measured VCD spectrum of this compound with the spectrum predicted from quantum chemical calculations for the (S)- and (R)-enantiomers, the absolute configuration can be definitively assigned. nih.govrsc.org This method is particularly valuable as it does not require derivatization or the availability of a reference standard of known configuration.

Optical Rotation Measurements for Enantiomeric Excess Determination

Optical rotation is a classical technique that relies on the ability of chiral molecules to rotate the plane of polarized light. masterorganicchemistry.comwikipedia.org The magnitude and direction of this rotation are characteristic of a specific enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).

The specific rotation, [α], is a standardized measure of this property. masterorganicchemistry.comwikipedia.org For this compound, a positive or negative specific rotation value would be expected, while the (R)-enantiomer would exhibit an equal but opposite rotation. masterorganicchemistry.com A racemic mixture, containing equal amounts of both enantiomers, would show no optical rotation. chromatographyonline.com

The enantiomeric excess (ee) of a sample can be calculated using the following formula:

ee (%) = ([α]observed / [α]max) x 100

Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.

Interactive Data Table: Parameters for Optical Rotation Measurement

| Parameter | Specification | Importance |

| Wavelength | 589 nm (Sodium D-line) | Standard wavelength for reporting specific rotation. wikipedia.org |

| Temperature | 20 °C or 25 °C | Optical rotation is temperature-dependent. wikipedia.org |

| Solvent | e.g., Methanol or Water | The solvent can influence the magnitude and even the sign of the rotation. |

| Concentration | e.g., 1 g/100 mL | Specific rotation is calculated based on a standard concentration. masterorganicchemistry.com |

| Path Length | 1 dm | Standard path length for the measurement cell. masterorganicchemistry.com |

While there is no simple way to predict the direction of rotation based on the (R) or (S) designation, experimental measurement provides a valuable tool for assessing enantiomeric purity. masterorganicchemistry.com

Development of Derivatization-Based Analytical Protocols for this compound

Derivatization can be a crucial step in the analysis of this compound, particularly for enhancing detectability or improving chromatographic separation. The secondary amine of the pyrrolidine ring is a prime target for derivatization.

For chiral HPLC analysis, derivatization with a chromophoric or fluorophoric reagent can significantly improve detection sensitivity. For instance, reaction with reagents like 4-nitrobenzoyl chloride or dansyl chloride would introduce a strongly UV-absorbing or fluorescent tag, respectively. researchgate.net

In the context of chiral GC, derivatization is often necessary to increase the volatility of the analyte. The free base of (S)-2-(iodomethyl)pyrrolidine can be reacted with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyryl chloride (HFBC) to form volatile amide derivatives suitable for GC analysis.

The development of a derivatization protocol involves optimizing reaction conditions such as the choice of reagent, solvent, temperature, and reaction time to ensure complete and reproducible derivatization without racemization of the chiral center.

A study on the related compound 2-(aminomethyl)-1-ethylpyrrolidine (B195583) demonstrated a successful pre-column derivatization with 4-nitrobenzoic acid for enantiomeric purity determination by chiral HPLC. researchgate.net This approach could be adapted for this compound.

Future Research Directions and Emerging Paradigms for S 2 Iodomethyl Pyrrolidine Hydroiodide

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. The integration of (S)-2-(iodomethyl)pyrrolidine hydroiodide into these platforms is a promising avenue for future exploration.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous when handling reactive intermediates. uc.pt Automated platforms, which can sequence multiple reaction and purification steps, could streamline the synthesis of complex molecules derived from this pyrrolidine (B122466) building block. nih.gov For instance, a multi-step flow process could be envisioned where L-proline is reduced to (S)-prolinol, which is then converted to this compound. This intermediate could be immediately telescoped into subsequent reactions, such as nucleophilic substitutions or coupling reactions, without isolation. uc.ptnih.gov This approach minimizes manual handling and reduces waste, aligning with the principles of green chemistry. The development of automated radiosynthesis for related fluorinated proline derivatives demonstrates the feasibility of applying such advanced platforms to complex pyrrolidine-based structures. semanticscholar.org

Potential Flow Synthesis Steps for Derivatives:

| Step | Reaction Type | Key Advantage in Flow |

|---|---|---|

| 1 | Nucleophilic Substitution | Precise temperature control to minimize side reactions. |

| 2 | C-N Coupling | Efficient mixing and rapid heating to improve reaction rates. |

| 3 | Deprotection/Purification | Integration of in-line purification modules (e.g., scavenging cartridges). |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent reactivity of the primary iodide in this compound is typically exploited in standard nucleophilic substitution reactions. However, future research could uncover novel reactivity patterns and unprecedented transformations. The exploration of iodosilane-mediated transformations, for example, could reveal new pathways for this compound. rsc.orgresearchgate.net

Future investigations may focus on:

Radical Chemistry: The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage, making it a candidate for radical-based transformations. Photoredox catalysis could be employed to generate a primary radical from the iodomethyl group, which could then participate in additions to alkenes or (hetero)arenes, opening up new avenues for carbon-carbon bond formation.

Transition-Metal Catalyzed Cross-Coupling: While challenging with primary alkyl iodides due to issues like β-hydride elimination, the development of new catalyst systems could enable efficient cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination) directly at the iodomethyl position.

Ring-Opening and Rearrangement Cascades: Under specific conditions, the pyrrolidine ring could be induced to undergo rearrangement or ring-opening reactions initiated by transformations at the side chain. Such cascade reactions can rapidly build molecular complexity from a simple starting material.

Applications in Emerging Fields of Chemical Synthesis and Materials Science

The unique stereochemical and functional group attributes of this compound make it a promising candidate for applications beyond traditional organic synthesis. The pyrrolidine scaffold is a privileged structure in medicinal chemistry and organocatalysis. mdpi.comnih.gov

Organocatalysis: The chiral pyrrolidine core is fundamental to the design of highly effective organocatalysts, such as those used in asymmetric aldol (B89426) reactions and Diels-Alder cycloadditions. mdpi.com The iodomethyl group can serve as a handle to append other functionalities or to anchor the pyrrolidine motif to a solid support or polymer backbone, creating recyclable and heterogeneous catalysts.

Materials Science: In materials science, chiral building blocks are sought after for the creation of functional materials with unique optical or electronic properties. chemscene.com this compound could be incorporated into polymers or metal-organic frameworks (MOFs) to introduce chirality, potentially leading to materials for enantioselective separations, sensing, or asymmetric catalysis.

Medicinal Chemistry and Chemical Biology: The pyrrolidine ring is a core component of numerous biologically active compounds and FDA-approved drugs. nih.gov This building block provides a direct route to introduce a chiral pyrrolidinemethyl group into a target molecule, which can be crucial for optimizing binding interactions with biological targets like enzymes or receptors.

Sustainable and Economical Production Strategies for this compound

The development of sustainable and cost-effective methods for producing key chemical building blocks is of paramount importance. Future research in this area will likely focus on improving the synthesis of this compound from both environmental and economic perspectives.

A key starting material for this compound is L-proline, a naturally occurring amino acid. An efficient synthesis typically proceeds via the reduction of L-proline to (S)-prolinol, followed by conversion of the hydroxyl group to an iodide.

Potential Areas for Improvement:

| Synthetic Step | Current Method | Potential Sustainable Alternative |

|---|---|---|

| Reduction | Use of metal hydrides (e.g., LiAlH₄) | Catalytic hydrogenation using green solvents and recyclable catalysts. |

| Iodination | Appel reaction (using I₂, PPh₃) | Catalytic iodination methods that avoid stoichiometric phosphine (B1218219) oxide waste. |

| Solvent Use | Traditional organic solvents | Use of bio-based solvents or solvent-free conditions. |

Development of New Synthetic Methodologies Utilizing this compound as a Core Structure

Beyond its use as a simple alkylating agent, this compound can serve as the central scaffold for the development of entirely new synthetic methodologies. Its bifunctional nature—a nucleophilic secondary amine (after deprotonation) and an electrophilic iodomethyl group—can be exploited in novel ways.

One promising area is its use in multicomponent reactions (MCRs) . tandfonline.com An MCR could be designed where the pyrrolidine nitrogen acts as one component, and the iodomethyl group undergoes a subsequent intramolecular reaction to form complex heterocyclic systems in a single step. For example, the pyrrolidine could participate in a [3+2] cycloaddition reaction, a powerful tool for constructing five-membered rings. tandfonline.com

Furthermore, the compound could be a key starting point for the synthesis of spirocyclic and fused-ring systems. Intramolecular cyclization strategies, where a nucleophile is first attached to the iodomethyl group and then reacts with a functionality introduced at the nitrogen atom, could provide access to novel and complex bicyclic scaffolds that are highly sought after in drug discovery. nih.govmdpi.com The development of such methodologies would significantly expand the synthetic chemist's toolbox for creating diverse and structurally unique molecules.

Q & A

Q. What are the recommended synthetic routes for (S)-2-(iodomethyl)pyrrolidine hydroiodide, and how can enantiomeric purity be ensured?

The synthesis typically involves asymmetric catalysis or chiral resolution of intermediates. For example, a related compound, (S)-2-(chloromethyl)pyrrolidine, is synthesized via nucleophilic substitution followed by resolution using chiral auxiliaries . To ensure enantiomeric purity, techniques like chiral HPLC or polarimetry should validate optical rotation. X-ray crystallography (as used for (S)-2-(iodomethyl)-1-tosylpyrrolidine) can confirm stereochemistry .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For halogenated pyrrolidines, ¹H NMR can resolve methylene proton splitting near iodine, while HRMS confirms molecular weight. X-ray data from analogous iodomethyl-pyrrolidine derivatives demonstrate envelope conformations and dihedral angles critical for structural validation .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Hydroiodide salts generally exhibit moderate water solubility due to ionic interactions. Stability testing should include:

- pH-dependent degradation : Assess via HPLC at pH 2–8.

- Light sensitivity : Store in amber vials at 2–8°C, as recommended for fluorinated pyrrolidine hydrochlorides .

- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures.

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

The iodomethyl group acts as a leaving group in nucleophilic substitutions (e.g., Suzuki-Miyaura couplings). For example, in related compounds, iodine facilitates Pd-catalyzed arylations, yielding biaryl-pyrrolidine derivatives . Kinetic studies using ¹⁹F NMR (for fluorinated analogs) can track reaction progress .

Q. What strategies mitigate racemization during derivatization of this compound?

Racemization risks increase under basic conditions. Mitigation strategies include:

Q. How can computational modeling predict biological interactions of this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding to targets like 5-HT1A receptors, which interact with structurally similar pyrrolidines . Density functional theory (DFT) calculates electrostatic potential maps to rationalize iodine’s steric/electronic effects .

Q. What analytical methods resolve discrepancies in reported bioactivity data for iodinated pyrrolidines?

Contradictions may arise from impurities or enantiomeric mixtures. Solutions include:

- Orthogonal assays : Compare IC₅₀ values across enzymatic (e.g., kinase inhibition) and cellular (e.g., antiviral) assays .

- Metabolite profiling : Use LC-MS to identify degradation products affecting bioactivity .

Methodological Considerations

Q. How to optimize reaction yields in large-scale synthesis without compromising stereochemistry?

- Flow chemistry : Enhances heat/mass transfer for exothermic iodination steps.

- DoE (Design of Experiments) : Vary solvent (e.g., DMF vs. THF), temperature, and catalyst loading to maximize yield and ee (enantiomeric excess) .

Q. What techniques quantify trace impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.